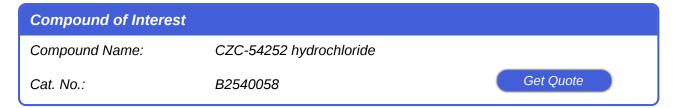


In-Depth Technical Guide: The Discovery and Synthesis of CZC-54252 Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of CZC-54252 hydrochloride, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant genetic contributor to both familial and sporadic Parkinson's disease, making LRRK2 a compelling therapeutic target. This document details the chemoproteomics-based discovery approach, starting from the multi-kinase inhibitor sunitinib, that led to the identification of CZC-54252. Furthermore, it outlines the chemical synthesis, biological activity, and the relevant signaling pathways. Experimental protocols for key assays and visualizations of the discovery workflow and signaling pathways are provided to enable a deeper understanding and facilitate further research in the development of LRRK2-targeted therapies.

Discovery of CZC-54252 Hydrochloride: A Chemoproteomics-Driven Approach

The discovery of **CZC-54252 hydrochloride** was the result of a systematic, chemoproteomics-based strategy aimed at developing potent and selective LRRK2 inhibitors.[1] The starting point for this endeavor was the existing multi-kinase inhibitor, sunitinib.



The core of the discovery process involved the use of an immobilized analog of sunitinib to capture interacting kinases from complex biological samples, such as mouse brain and kidney extracts.[1] This affinity-based chemical proteomics approach, coupled with quantitative mass spectrometry, allowed for the identification of LRRK2 as a specific binding partner.[1]

Subsequent structure-activity relationship (SAR) studies and chemical optimization of the initial sunitinib scaffold led to the development of the lead compound, CZC-54252.[1] This optimized molecule demonstrated significantly improved potency and selectivity for LRRK2.

Experimental Workflow for Discovery

The following diagram illustrates the key steps in the chemoproteomics-based discovery of CZC-54252.



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Discovery workflow for CZC-54252 hydrochloride.

Synthesis of CZC-54252 Hydrochloride

The chemical synthesis of **CZC-54252 hydrochloride**, with the IUPAC name N-(2-((5-chloro-2-((2-methoxy-4-morpholinophenyl)amino)pyrimidin-4-yl)amino)phenyl)methanesulfonamide hydrochloride, is a multi-step process. The detailed synthetic route has not been publicly disclosed in full, step-by-step detail in the primary literature. However, based on its chemical structure, a plausible synthetic strategy can be devised involving key intermediates and reaction types common in medicinal chemistry.

Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the molecule at the two C-N bonds of the central pyrimidine ring. This suggests a convergent synthesis where the substituted aniline and



phenylenediamine fragments are prepared separately and then coupled with a dichloropyrimidine core.



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Retrosynthetic analysis of CZC-54252.

Biological Activity and Quantitative Data

CZC-54252 hydrochloride is a highly potent inhibitor of both wild-type LRRK2 and the pathogenic G2019S mutant, which is the most common LRRK2 mutation associated with Parkinson's disease.

Target	Assay Type	IC50 / EC50	Reference
Wild-Type LRRK2	TR-FRET Kinase Assay	1.28 nM	[2][3][4][5][6]
G2019S LRRK2	TR-FRET Kinase Assay	1.85 nM	[2][3][4][5][6]
G2019S LRRK2- induced Neuronal Injury	Human Cortical Neurons	~1 nM	[2][3][4][5]

Experimental Protocol: TR-FRET LRRK2 Kinase Assay

This protocol outlines the general steps for determining the IC50 of CZC-54252 against LRRK2 using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.



- · Reagents and Materials:
 - Recombinant human wild-type or G2019S LRRK2 enzyme.
 - LRRKtide (a synthetic peptide substrate).
 - ATP.
 - TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-phospho-LRRKtide antibody and Alexa Fluor™ 647-labeled tracer).
 - Assay buffer.
 - CZC-54252 hydrochloride stock solution in DMSO.
 - 384-well assay plates.
- Procedure: a. Prepare serial dilutions of **CZC-54252 hydrochloride** in DMSO and then in assay buffer. b. Add the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate. c. Add the LRRK2 enzyme and LRRKtide substrate to the wells. d. Initiate the kinase reaction by adding ATP. The final ATP concentration should be approximately the Km of LRRK2 for ATP (e.g., 100 μM).[1] e. Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction by adding EDTA. g. Add the TR-FRET detection reagents (antibody and tracer). h. Incubate in the dark to allow for antibody-antigen binding. i. Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).
- Data Analysis: a. Calculate the TR-FRET ratio (emission at 665 nm / emission at 615 nm). b.
 Plot the TR-FRET ratio against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

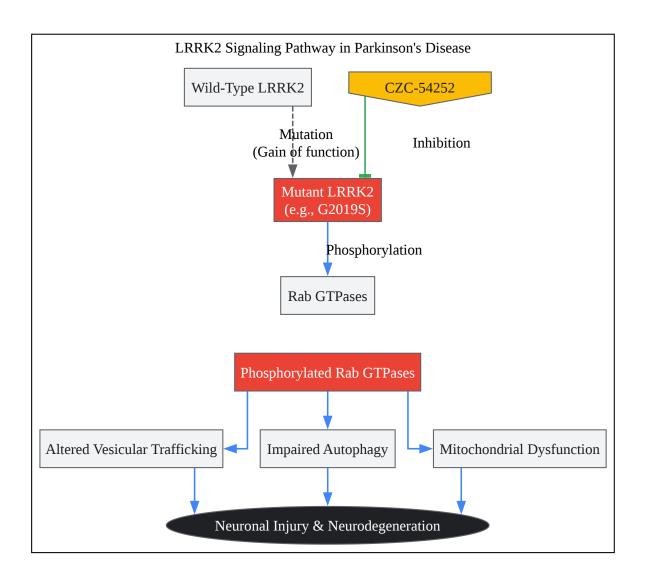
LRRK2 Signaling Pathway in Parkinson's Disease

Mutations in LRRK2 are thought to lead to a gain-of-function, resulting in increased kinase activity. This aberrant activity is linked to a cascade of downstream cellular events that contribute to neurodegeneration in Parkinson's disease. LRRK2 has been implicated in several key cellular processes, including vesicular trafficking, autophagy, and mitochondrial function. A



primary mechanism of LRRK2 pathology involves the phosphorylation of a subset of Rab GTPases.

The following diagram illustrates a simplified LRRK2 signaling pathway and the point of intervention for CZC-54252.



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LRRK2 signaling pathway and inhibition by CZC-54252.

Conclusion

CZC-54252 hydrochloride represents a significant advancement in the development of targeted therapies for Parkinson's disease. Its discovery through a sophisticated chemoproteomics platform highlights the power of this approach for identifying and optimizing potent and selective kinase inhibitors. The high potency of CZC-54252 against both wild-type and mutant LRRK2, coupled with its demonstrated neuroprotective effects in human neuronal models, underscores its potential as a valuable research tool and a promising therapeutic lead. Further investigation into its pharmacokinetic properties, in vivo efficacy, and safety profile is warranted to fully elucidate its clinical potential. This guide provides the foundational technical information to support and inspire such future research endeavors.

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